molecular formula C10H10FN3S B13431453 N'-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide

N'-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide

Cat. No.: B13431453
M. Wt: 223.27 g/mol
InChI Key: ITZRNAFQNFQYPY-WUXMJOGZSA-N
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Description

N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide is a chemical compound with the molecular formula C8H5FN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:

N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide stands out due to its unique structural features and diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

IUPAC Name

N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H10FN3S/c1-14(2)6-12-10-13-8-4-3-7(11)5-9(8)15-10/h3-6H,1-2H3/b12-6+

InChI Key

ITZRNAFQNFQYPY-WUXMJOGZSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(S1)C=C(C=C2)F

Canonical SMILES

CN(C)C=NC1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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